molecular formula C15H11NO2S B2996219 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-68-2

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2996219
CAS RN: 877811-68-2
M. Wt: 269.32
InChI Key: ZSUKXYVCXXFOET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of isothiazoles, which may provide some insight into the structure of “1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one”, consists of a 5-membered ring with an S-N bond . The ring is unsaturated .

Scientific Research Applications

NMR Spectral Assignment of Benzothiazole Derivatives Research by Incerti et al. (2008) utilized 1D and 2D NMR techniques for the complete spectral assignment of benzo[d]isothiazole derivatives, including an isoindole isoster. This study highlights the importance of NMR spectroscopy in elucidating the structure of complex organic compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, such as drug design and materials science Incerti, Acquotti, & Vicini, 2008.

Synthesis of Isothiazoles Seo et al. (2016) developed a synthetic method for isothiazoles through the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This work opens pathways for creating pentaoligomeric compounds consisting of benzene and isothiazole rings, showcasing the versatility of benzothiazole derivatives in constructing complex molecular architectures for potential use in pharmaceuticals and organic materials Seo, Kim, & Lee, 2016.

Toxicity of Benzotriazole Derivatives A study by Pillard et al. (2001) on the toxicity of benzotriazole and its derivatives to aquatic species underscores the environmental impact of these compounds. It highlights the need for understanding the ecological consequences of benzothiazoles and related chemicals, especially those used in industrial applications such as corrosion inhibitors Pillard, Cornell, Dufresne, & Hernandez, 2001.

Environmental Occurrence and Removal Research into the occurrence of benzotriazoles in rivers by Kiss and Fries (2009) and the study on polar pollutants in wastewater by Reemtsma et al. (2010) both contribute to understanding the environmental behavior of benzothiazole derivatives. These studies emphasize the challenges in removing these compounds from water sources and the potential risks they pose to aquatic ecosystems Kiss & Fries, 2009; Reemtsma, Miehe, Duennbier, & Jekel, 2010.

properties

IUPAC Name

1-(3-methylbenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUKXYVCXXFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

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